molecular formula C15H12N4O3 B4723839 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(4-nitrophenyl)acrylamide

2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(4-nitrophenyl)acrylamide

Cat. No. B4723839
M. Wt: 296.28 g/mol
InChI Key: CPYHVOUSCREZCE-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(4-nitrophenyl)acrylamide, also known as CAY10505, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(4-nitrophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including glycogen synthase kinase 3β (GSK3β), cyclin-dependent kinase 2 (CDK2), and mitogen-activated protein kinase (MAPK). It has also been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin signaling pathway and the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce oxidative stress and inflammation. It has also been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin signaling pathway and the NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(4-nitrophenyl)acrylamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been extensively studied and has shown potential in the treatment of various diseases. However, it also has some limitations. It has been shown to have low solubility in water, which can limit its use in certain experiments. It also has the potential to interact with other compounds, which can affect its activity.

Future Directions

There are several future directions for the research of 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(4-nitrophenyl)acrylamide. One direction is to further investigate its mechanism of action and its effects on various signaling pathways. Another direction is to explore its potential in combination with other compounds for the treatment of various diseases. Additionally, there is a need to develop more efficient synthesis methods and to improve its solubility in water for better use in lab experiments.

Scientific Research Applications

2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(4-nitrophenyl)acrylamide has been extensively used in scientific research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(E)-2-cyano-3-(1-methylpyrrol-2-yl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-18-8-2-3-14(18)9-11(10-16)15(20)17-12-4-6-13(7-5-12)19(21)22/h2-9H,1H3,(H,17,20)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYHVOUSCREZCE-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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